molecular formula C16H17N3O2 B5528591 2-methyl-1-[2-(4-morpholinyl)-2-oxoethyl]-1H-indole-3-carbonitrile

2-methyl-1-[2-(4-morpholinyl)-2-oxoethyl]-1H-indole-3-carbonitrile

Cat. No. B5528591
M. Wt: 283.32 g/mol
InChI Key: UFVQGNSXPIWGHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methyl-1-[2-(4-morpholinyl)-2-oxoethyl]-1H-indole-3-carbonitrile, also known as AG-1478, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound is a potent inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase activity, which is involved in the regulation of cell growth and differentiation.

Mechanism of Action

2-methyl-1-[2-(4-morpholinyl)-2-oxoethyl]-1H-indole-3-carbonitrile exerts its inhibitory effect on the EGFR tyrosine kinase activity by binding to the ATP-binding site of the receptor, thereby preventing the phosphorylation of downstream signaling molecules. This leads to the inhibition of cell growth and proliferation, as well as the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-methyl-1-[2-(4-morpholinyl)-2-oxoethyl]-1H-indole-3-carbonitrile has been shown to have various biochemical and physiological effects, including the inhibition of cell growth and proliferation, the induction of apoptosis, the inhibition of angiogenesis, and the reduction of inflammation. In addition, 2-methyl-1-[2-(4-morpholinyl)-2-oxoethyl]-1H-indole-3-carbonitrile has been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer treatment.

Advantages and Limitations for Lab Experiments

2-methyl-1-[2-(4-morpholinyl)-2-oxoethyl]-1H-indole-3-carbonitrile has several advantages for lab experiments, including its high potency and selectivity for the EGFR tyrosine kinase activity, as well as its well-established synthesis method. However, 2-methyl-1-[2-(4-morpholinyl)-2-oxoethyl]-1H-indole-3-carbonitrile also has some limitations, including its potential toxicity and off-target effects, which may affect the interpretation of experimental results.

Future Directions

There are several future directions for the research on 2-methyl-1-[2-(4-morpholinyl)-2-oxoethyl]-1H-indole-3-carbonitrile, including the development of more potent and selective inhibitors of the EGFR tyrosine kinase activity, the investigation of the potential therapeutic applications of 2-methyl-1-[2-(4-morpholinyl)-2-oxoethyl]-1H-indole-3-carbonitrile in various diseases, and the exploration of the molecular mechanisms underlying the biochemical and physiological effects of 2-methyl-1-[2-(4-morpholinyl)-2-oxoethyl]-1H-indole-3-carbonitrile. In addition, further studies are needed to evaluate the safety and efficacy of 2-methyl-1-[2-(4-morpholinyl)-2-oxoethyl]-1H-indole-3-carbonitrile in preclinical and clinical settings.

Synthesis Methods

2-methyl-1-[2-(4-morpholinyl)-2-oxoethyl]-1H-indole-3-carbonitrile can be synthesized by a multi-step process involving the reaction of 2-methyl-1H-indole-3-carbonitrile with 4-morpholinyl-2-oxoethyl chloride in the presence of a base, followed by purification and isolation of the desired product. The synthesis method has been well-established and is widely used in the research community.

Scientific Research Applications

2-methyl-1-[2-(4-morpholinyl)-2-oxoethyl]-1H-indole-3-carbonitrile has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammatory diseases, and neurological disorders. In cancer research, 2-methyl-1-[2-(4-morpholinyl)-2-oxoethyl]-1H-indole-3-carbonitrile has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells, by blocking the EGFR signaling pathway. In addition, 2-methyl-1-[2-(4-morpholinyl)-2-oxoethyl]-1H-indole-3-carbonitrile has been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer treatment.
In inflammatory disease research, 2-methyl-1-[2-(4-morpholinyl)-2-oxoethyl]-1H-indole-3-carbonitrile has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease. In neurological disorder research, 2-methyl-1-[2-(4-morpholinyl)-2-oxoethyl]-1H-indole-3-carbonitrile has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease.

properties

IUPAC Name

2-methyl-1-(2-morpholin-4-yl-2-oxoethyl)indole-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2/c1-12-14(10-17)13-4-2-3-5-15(13)19(12)11-16(20)18-6-8-21-9-7-18/h2-5H,6-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFVQGNSXPIWGHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1CC(=O)N3CCOCC3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methyl-1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indole-3-carbonitrile

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